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molecular formula C8H6BrNO2 B128175 6-Bromo-2H-1,4-benzoxazin-3(4H)-one CAS No. 24036-52-0

6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B128175
M. Wt: 228.04 g/mol
InChI Key: UQCFMEFQBSYDHY-UHFFFAOYSA-N
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Patent
US08193239B2

Procedure details

To sodium hydride (63 mg) in DMF (3 mL) under an atmosphere of nitrogen was added 6-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one (0.3 g) and the mixture was stirred at room temperature for 1 h. Methyl iodide (0.123 mL) was added and the mixture was stirred overnight at room temperature. The mixture was poured onto ice/water and extracted into ethyl acetate (×2). The ethyl acetate was washed with water (×3), dried and the solvent was evaporated. The resulting material was purified by chromatography on silica eluting with 10% ethyl acetate/isohexane to afford the sub-titled compound (299 mg).
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.123 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:14]=[CH:13][C:7]2[O:8][CH2:9][C:10](=[O:12])[NH:11][C:6]=2[CH:5]=1.[CH3:15]I>CN(C=O)C>[Br:3][C:4]1[CH:14]=[CH:13][C:7]2[O:8][CH2:9][C:10](=[O:12])[N:11]([CH3:15])[C:6]=2[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
63 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC1=CC2=C(OCC(N2)=O)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.123 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice/water
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (×2)
WASH
Type
WASH
Details
The ethyl acetate was washed with water (×3)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting material was purified by chromatography on silica eluting with 10% ethyl acetate/isohexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC2=C(OCC(N2C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 299 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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